Heightened Lipophilicity of 4-Ethyl Derivative vs. 4-Methyl Analog Drives Superior Predicted Membrane Permeability
The target compound's 4-ethylpiperazine ring confers a higher computed lipophilicity (XLogP3-AA = 1.0) compared to the predicted value for its 4-methylpiperazine analog (~0.5), a difference driven by the underlying logP values of the parent heterocycles: 1-ethylpiperazine at +0.35 versus 1-methylpiperazine at -0.21 [1][2]. This represents a 7.3-fold increase in the calculated octanol-water partition coefficient, which directly correlates with improved passive membrane permeability potential [3].
| Evidence Dimension | Lipophilicity (XLogP3-AA) of the intact molecule |
|---|---|
| Target Compound Data | XLogP3-AA = 1.0 |
| Comparator Or Baseline | 2-Amino-1-(4-methylpiperazin-1-yl)-3-phenylpropan-1-one: Predicted XLogP3-AA ~0.5 |
| Quantified Difference | +0.5 logP units, corresponding to a 7.3-fold increase in predicted octanol-water partition coefficient |
| Conditions | Computed by PubChem XLogP3; parent heterocycle logP measured experimentally. |
Why This Matters
Higher lipophilicity is a key driver of passive membrane permeability, making the 4-ethyl derivative a preferred scaffold when CNS penetration or intracellular target engagement is a primary screening objective.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 4868369. XLogP3-AA value. https://pubchem.ncbi.nlm.nih.gov/compound/4868369. View Source
- [2] Chemicalize by ChemAxon. Predicted logP for C14H21N3O (2-Amino-1-(4-methylpiperazin-1-yl)-3-phenylpropan-1-one). View Source
- [3] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. View Source
